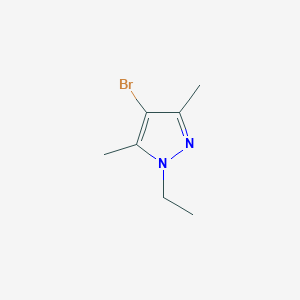

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

Descripción

BenchChem offers high-quality 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIXDYBXWDTDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618920 | |

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-51-1 | |

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole from Ethylhydrazine

Executive Summary

This technical guide provides a detailed, in-depth protocol for the synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the classic Knorr pyrazole synthesis to form the 1-ethyl-3,5-dimethyl-1H-pyrazole intermediate, followed by a regioselective electrophilic bromination. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step experimental procedures but also a thorough examination of the underlying reaction mechanisms, safety considerations, and characterization data. The causality behind experimental choices is explained to empower the user with a deep, practical understanding of the synthesis, ensuring reliability and reproducibility.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The specific target of this guide, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, serves as a highly versatile building block. The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery campaigns.[5][6] The ethyl and methyl substituents modulate the compound's lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties.

This guide details a reliable and scalable synthetic route starting from readily available commercial precursors: ethylhydrazine and acetylacetone.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages. This approach ensures high purity of the intermediate before proceeding to the final, more complex functionalization, which is a cornerstone of a trustworthy and scalable protocol.

-

Stage 1: Knorr Pyrazole Synthesis. Condensation of ethylhydrazine with the 1,3-dicarbonyl compound acetylacetone (pentane-2,4-dione) to yield 1-ethyl-3,5-dimethyl-1H-pyrazole.[1][7][8]

-

Stage 2: Electrophilic Bromination. Regioselective bromination of the pyrazole ring at the electron-rich C4 position to afford the target compound, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.[5]

Below is a visual representation of the overall experimental workflow.

Caption: High-level experimental workflow for the two-stage synthesis.

Stage 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and efficient methods for constructing the pyrazole ring.[1] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8]

Mechanistic Insight

The choice of an acid catalyst (e.g., acetic acid or a mineral acid) is critical as it protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the more nucleophilic nitrogen of ethylhydrazine. The use of a symmetric dicarbonyl like acetylacetone is deliberate; it prevents the formation of regioisomers, simplifying purification and improving yield.[1] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |

| Ethylhydrazine oxalate | C₄H₁₂N₂O₄ | 152.15 | 15.2 g | 0.10 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 8.8 g | 0.22 | 2.2 |

| Acetylacetone | C₅H₈O₂ | 100.12 | 10.5 mL | 0.10 | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | - | Cat. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Solvent |

| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying |

Procedure

-

Liberation of Free Hydrazine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylhydrazine oxalate (15.2 g, 0.10 mol) in 50 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium hydroxide (8.8 g, 0.22 mol) in 20 mL of water, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes. This step liberates the free ethylhydrazine base.

-

Reaction: To the cold solution, add acetylacetone (10.5 mL, 0.10 mol) dropwise over 10 minutes, followed by the catalytic amount of glacial acetic acid (5 mL).

-

Remove the ice bath and allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 90-100 °C) for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous NaCl solution (1 x 50 mL) to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-ethyl-3,5-dimethyl-1H-pyrazole as a colorless to pale yellow oil.

Expected Outcome

-

Yield: 75-85%

-

Appearance: Colorless to pale yellow oil.

-

Characterization Data (Representative):

Stage 2: Bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to highly regioselective halogenation.

Mechanistic Insight & Reagent Choice

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazole's π-system attacks the electrophilic bromine source, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a weak base restores aromaticity and yields the 4-bromo product.

While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often a preferred laboratory-scale reagent. NBS is a solid that is safer and easier to handle than liquid bromine and generates the electrophilic bromine species in situ, minimizing the formation of hazardous HBr gas. Acetic acid is a common solvent as it is polar enough to dissolve the reactants and facilitates the reaction without competing with the pyrazole as a nucleophile.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |

| 1-ethyl-3,5-dimethyl-1H-pyrazole | C₇H₁₂N₂ | 124.18 | 12.4 g | 0.10 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.10 | 1.0 |

| Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent |

| Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | ~50 mL | - | Quench |

| Sodium Bicarbonate (aq, sat.) | NaHCO₃ | 84.01 | ~100 mL | - | Neutralize |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | Solvent |

Procedure

-

Reaction Setup: In a 250 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve the 1-ethyl-3,5-dimethyl-1H-pyrazole (12.4 g, 0.10 mol) in 100 mL of glacial acetic acid.

-

Addition of Brominating Agent: Add N-bromosuccinimide (17.8 g, 0.10 mol) to the solution in portions over 20 minutes. The addition is exothermic; maintain the temperature below 30 °C with an occasional ice bath if necessary.

-

Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material.

-

Quenching & Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water. If the solution has a persistent yellow/orange color from excess bromine, add 10% aqueous sodium thiosulfate solution dropwise until the color disappears.

-

Neutralize the acidic solution by carefully adding saturated aqueous sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole as a white crystalline solid.

Expected Outcome

-

Yield: 80-90%

-

Appearance: White to off-white crystalline solid.

-

Characterization Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.05 (q, 2H, N-CH₂), 2.25 (s, 3H, C3-CH₃), 2.20 (s, 3H, C5-CH₃), 1.45 (t, 3H, N-CH₂CH₃). Note the disappearance of the C4-H signal.

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 139.5, 92.0 (C-Br), 45.5, 15.2, 12.5, 11.5.

-

MS (ESI): m/z = 203.0/205.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.[6]

-

Safety and Handling

Professional laboratory practice dictates that all reagents be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, within a certified chemical fume hood.

| Reagent | Key Hazards | Handling Precautions |

| Ethylhydrazine | Toxic, potential carcinogen, corrosive.[10] | Handle in a well-ventilated fume hood.[10][11] Avoid contact with skin and eyes. Keep away from oxidizing agents.[12] |

| Bromine / NBS | Highly corrosive, toxic by inhalation, strong oxidizer.[13][14] | Dispense in a fume hood.[15] Avoid contact with skin, which can cause severe burns.[14] Keep away from combustible materials.[14] |

| Acetic Acid | Corrosive, causes severe skin and eye burns. | Wear appropriate gloves and eye protection. Handle in a fume hood to avoid inhaling vapors. |

| Sodium Hydroxide | Corrosive, causes severe burns. | Handle with care, avoiding skin and eye contact. Dissolving in water is highly exothermic. |

Conclusion

This guide presents a validated and reliable two-stage synthesis for 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. By leveraging the classic Knorr synthesis for robust ring formation and a controlled electrophilic substitution for halogenation, this protocol provides a clear and efficient pathway to a valuable chemical intermediate. The detailed mechanistic discussions and step-by-step instructions are designed to ensure both high yield and high purity, empowering researchers in their pursuit of novel chemical entities for drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2022, November 9). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Retrieved from [Link]

-

ResearchGate. (2009, November). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. Retrieved from [Link]

-

Karaganda Buketov University. (2024, March 27). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bromine - Organic Syntheses Procedure. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

-

Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: 1,2-DIETHYLHYDRAZINE HAZARD SUMMARY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Scribd. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Buy 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | 51108-51-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. rsc.org [rsc.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. nj.gov [nj.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 15. ehs.providence.edu [ehs.providence.edu]

A Senior Application Scientist's Guide to the Regioselective Synthesis of 4-Brominated Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 4-Bromopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Within this class, 4-bromopyrazoles represent a particularly strategic synthetic intermediate. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[1] This capability allows for the late-stage functionalization of complex molecules, a critical advantage in drug discovery programs for developing structure-activity relationships (SAR). Consequently, the ability to synthesize 4-bromopyrazoles with high regioselectivity is not merely an academic exercise but a foundational requirement for efficient and successful research and development campaigns in the pharmaceutical and agrochemical industries.[3] This guide provides an in-depth exploration of the core strategies, mechanistic underpinnings, and field-proven protocols for achieving precise C4 bromination.

Part 1: The Fundamental Principle: Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. Molecular orbital calculations and extensive empirical data confirm that the C4 position is the most electron-rich and sterically accessible site, thus representing the kinetic and thermodynamic hotspot for electrophilic attack.[4] When positions C3 and C5 are occupied, or even when they are not, electrophilic bromination overwhelmingly favors the C4 position.[5] This inherent electronic preference is the cornerstone of most regioselective 4-bromination strategies.

The general mechanism involves the attack of an electrophilic bromine species (Br⁺) on the C4 carbon, forming a resonance-stabilized cationic intermediate known as a Wheland or sigma complex. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-bromopyrazole product.

Caption: Mechanism of C4 electrophilic bromination on the pyrazole ring.

Part 2: Strategic Approaches to 4-Bromopyrazole Synthesis

Two primary strategies dominate the synthesis of these valuable intermediates: the direct bromination of a pre-formed pyrazole ring and the construction of the brominated pyrazole core through a cyclization reaction.

Strategy A: Direct C4 Bromination of Existing Pyrazoles

This is the most direct and frequently employed method. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while ensuring compatibility with other functional groups in the molecule.

Key Brominating Agents:

-

N-Bromosuccinimide (NBS): NBS is a crystalline, easy-to-handle solid that serves as a reliable source of electrophilic bromine.[6] It is widely used due to its mild reactivity, which often obviates the need for strong acid catalysts and results in cleaner reactions with fewer byproducts. The succinimide byproduct is typically easy to remove during workup.[3]

-

N-Bromosaccharin (NBSac): Derived from saccharin, NBSac is reported to be even more reactive than NBS, allowing for very rapid and efficient brominations, often under solvent-free conditions.[1]

-

Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling. Its reactions can be vigorous and may require a solvent like chloroform or acetic acid.[4] It is generally less selective than NBS in complex molecules.

-

Electrochemical Methods: Anodic oxidation of bromide salts (e.g., NaBr) in an electrochemical cell generates bromine in situ.[7] This method offers high efficiency, avoids the handling of hazardous bromine, and is considered a green chemistry approach. The reaction rate can be precisely controlled by the applied current.[8]

Influence of Substituents:

The electronic nature of substituents on the pyrazole ring significantly impacts the rate of bromination.

-

Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) at the C3, C5, or N1 positions increase the electron density of the pyrazole ring, accelerating the rate of electrophilic substitution.[7]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or carboxyl (COOH) deactivate the ring, making bromination more difficult. However, even with deactivating groups, substitution still occurs preferentially at the C4 position, albeit requiring more forcing conditions.[7]

Strategy B: Cyclization and One-Pot Methodologies

This powerful approach constructs the pyrazole ring and introduces the C4-bromo substituent in a single synthetic sequence, often without isolating intermediates. This enhances operational efficiency and can improve overall yields.

The most prominent example is the condensation of a 1,3-diketone with a hydrazine, followed by in situ bromination.[1][3]

Caption: Workflow for the one-pot synthesis of 4-bromopyrazoles.

This one-pot strategy is exceptionally efficient. By generating the pyrazole in the presence of an acid catalyst, the subsequent addition of a brominating agent like N-bromosaccharin leads directly to the desired 4-brominated product in high yield.[1] The solvent-free variation of this reaction, where reagents are ground together, is particularly noteworthy for its alignment with green chemistry principles.[3]

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for reliable synthesis.

Protocol 1: Direct C4 Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a standard, reliable procedure for the selective bromination of an activated pyrazole ring.[6]

-

Objective: To synthesize tert-butyl 4-(4-bromo-5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate.

-

Reagents & Equipment:

-

tert-butyl 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dimethylformamide (DMF)

-

Magnetic stirrer, round-bottom flask, ice bath

-

-

Procedure:

-

In a fume cupboard, dissolve the starting pyrazole (1.0 eq) in anhydrous DMF (approx. 4 mL per mmol of pyrazole) in a dry round-bottom flask equipped with a magnetic stir bar.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add NBS (1.1 eq) portion-wise over 20 minutes, ensuring the temperature remains at or below 5 °C. The succinimide byproduct will precipitate as the reaction progresses.

-

Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic phases and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Triturate the resulting crude residue with a non-polar solvent like light petroleum ether until a solid forms. Filter the solid and dry under vacuum to yield the pure 4-bromopyrazole product.[6]

-

Protocol 2: One-Pot Solvent-Free Synthesis from a 1,3-Diketone

This protocol demonstrates an efficient and environmentally friendly approach using N-bromosaccharin (NBSac) and a solid acid catalyst.[1][3]

-

Objective: To synthesize 4-bromo-3,5-dimethyl-1-phenylpyrazole.

-

Reagents & Equipment:

-

Acetylacetone (1,3-diketone, 1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

N-Bromosaccharin (NBSac) (1.0 eq)

-

Silica-supported sulfuric acid (H₂SO₄/SiO₂) (catalytic amount, e.g., 0.01 g per mmol)

-

Mortar and pestle

-

-

Procedure:

-

In a mortar, combine acetylacetone (1.0 eq), phenylhydrazine (1.0 eq), and the H₂SO₄/SiO₂ catalyst.

-

Grind the mixture thoroughly with a pestle at room temperature for approximately 5-10 minutes. The reaction is often rapid, forming the intermediate 3,5-dimethyl-1-phenylpyrazole.

-

To this mixture, add N-bromosaccharin (1.0 eq) and continue to grind for another 5-7 minutes. The reaction progress can be monitored by TLC if desired.

-

Work-up: After completion, add dichloromethane (CH₂Cl₂) to the mortar and stir to dissolve the product.

-

Filter the mixture to remove the solid catalyst and saccharin byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic residue.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to afford the pure 4-bromopyrazole derivative, often in excellent yield without the need for column chromatography.[1]

-

Part 4: Data Summary for One-Pot Synthesis

The one-pot, solvent-free method has proven to be highly effective for a variety of substrates. The following table summarizes representative yields, demonstrating the robustness of the protocol.[1][3]

| Entry | 1,3-Diketone | Arylhydrazine | Product | Time (min) | Yield (%) |

| 1 | Acetylacetone | Phenylhydrazine | 4-bromo-3,5-dimethyl-1-phenylpyrazole | 7 | 95 |

| 2 | Acetylacetone | 4-Chlorophenylhydrazine | 1-(4-chlorophenyl)-4-bromo-3,5-dimethylpyrazole | 8 | 94 |

| 3 | Acetylacetone | 4-Methylphenylhydrazine | 4-bromo-3,5-dimethyl-1-(p-tolyl)pyrazole | 7 | 96 |

| 4 | Benzoylacetone | Phenylhydrazine | 4-bromo-5-methyl-1,3-diphenylpyrazole | 10 | 92 |

| 5 | Benzoylacetone | 4-Nitrophenylhydrazine | 4-bromo-5-methyl-1-(4-nitrophenyl)-3-phenylpyrazole | 15 | 90 |

Data sourced from Heshmatollah Alinezhad et al., J. Mex. Chem. Soc. 2011, 55(4), 238-241.[1]

Conclusion

The regioselective synthesis of 4-brominated pyrazoles is a well-established yet continually evolving field. For drug development professionals and synthetic chemists, mastering both the direct bromination of pre-formed pyrazoles and modern one-pot cyclization strategies is essential. Direct bromination with reagents like NBS offers precision and control for late-stage functionalization, while one-pot methods provide unparalleled efficiency for scaffold construction. The choice of strategy depends on the specific molecular target, available starting materials, and desired process efficiency. By understanding the underlying electronic principles and leveraging the robust protocols detailed in this guide, researchers can confidently and effectively access this critical class of chemical intermediates.

References

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

-

Various Authors on ResearchGate. (n.d.). Discussion and publications on the bromination of pyrazole and pyrazolate ligands. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scientific diagram showing the bromination of pyrazole derivatives. ResearchGate. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

-

Penghui Synthesis. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Penghui Synthesis Official Website. Retrieved from [Link]

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

-

Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. Russian Journal of Electrochemistry, 46, 123–129. Retrieved from [Link]

-

Heller, S. T., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

-

Walke, S. B., Bonde, S. L., Bhadane, R. P., Dangat, V. T., & Jadhav, B. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(4). [Link]

- Google Patents. (2020). Preparation method and application of bromopyrazole compound intermediate. CN111072630A.

-

Reddit r/chemhelp. (2022). Regioselectivity of pyrazole bromination. Reddit. Retrieved from [Link]

-

Khan, M. A., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(3), 591-597. [Link]

-

Journal of the Mexican Chemical Society. (2019). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromopyrazole. LookChem. Retrieved from [Link]

-

Curti, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]

-

J. Org. Chem. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Retrieved from [Link]

-

Gulea, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2821. [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

An In-depth Technical Guide to the Electrophilic Bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole, a reaction of significant interest in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications. This document delves into the underlying mechanistic principles, offers field-proven experimental protocols, and presents key analytical data to support the synthesis and characterization of the resulting product, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. By elucidating the electronic effects of the pyrazole ring and its substituents, this guide aims to equip researchers with the knowledge to control and optimize this important transformation.

Introduction: The Significance of Pyrazole Bromination

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of the pyrazole ring through electrophilic substitution reactions, such as bromination, is a critical step in the diversification of these structures and the exploration of their structure-activity relationships (SAR). Brominated pyrazoles serve as versatile synthetic intermediates, enabling further molecular complexity through cross-coupling reactions and other transformations.

1-ethyl-3,5-dimethyl-1H-pyrazole presents an interesting case for studying electrophilic substitution. The pyrazole ring itself is an electron-rich aromatic system, rendering it susceptible to attack by electrophiles. The ethyl and dimethyl substituents on the ring further influence its reactivity and the regioselectivity of the substitution. Understanding the mechanism of bromination for this specific substrate is paramount for predicting and controlling the reaction outcome.

The Reaction Mechanism: An Electron-Rich Heterocycle Meets an Electrophile

The electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is highly regioselective, with the substitution occurring exclusively at the C4 position of the pyrazole ring. This selectivity is a direct consequence of the electronic properties of the pyrazole nucleus and the directing effects of its substituents.

Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen, bearing the ethyl group, is pyrrole-like and contributes two electrons to the aromatic π-system. The N2 nitrogen is pyridine-like and has its lone pair in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet. This electronic arrangement leads to a significant electron density at the C4 position, making it the most nucleophilic and thus the most susceptible to electrophilic attack. Attack at the C3 or C5 positions would lead to less stable cationic intermediates where the positive charge is adjacent to the electron-withdrawing imine-like nitrogen (N2).

The Role of Substituents: Activating and Directing Effects

The ethyl group at the N1 position and the methyl groups at the C3 and C5 positions are all electron-donating groups. They increase the electron density of the pyrazole ring through inductive effects, further activating it towards electrophilic attack compared to an unsubstituted pyrazole. These activating groups enhance the rate of the bromination reaction.

Step-by-Step Mechanistic Pathway

The bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole can be initiated using various brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The generally accepted mechanism involves the following key steps:

-

Generation of the Electrophile: In the case of using Br₂, a Lewis acid catalyst is often not strictly necessary due to the activated nature of the pyrazole ring, but can be used to enhance the electrophilicity of bromine. With NBS, a radical initiator or acidic conditions can facilitate the release of an electrophilic bromine species.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich C4 position of the pyrazole ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring, with resonance structures that place the charge on the nitrogen atoms and the other carbon atoms.

-

Deprotonation and Re-aromatization: A base, which can be the solvent or the counter-ion of the brominating agent, removes the proton from the C4 position. This final step restores the aromaticity of the pyrazole ring and yields the final product, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.

Figure 1: A simplified workflow of the electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: A Field-Proven Methodology

The following protocol provides a reliable method for the synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. This procedure is based on established methods for the bromination of activated pyrazole systems.

Synthesis of the Starting Material: 1-ethyl-3,5-dimethyl-1H-pyrazole

The starting material can be synthesized via the condensation of 2,4-pentanedione (acetylacetone) with ethylhydrazine.

Procedure:

-

To a solution of 2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol, add ethylhydrazine sulfate (1.0 eq) and a base like sodium acetate (2.0 eq).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 1-ethyl-3,5-dimethyl-1H-pyrazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Electrophilic Bromination

This protocol utilizes N-bromosuccinimide (NBS) as a convenient and selective brominating agent.

Materials and Reagents:

-

1-ethyl-3,5-dimethyl-1H-pyrazole

-

N-bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Data Presentation: Characterization of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

Accurate characterization of the final product is essential for confirming its identity and purity. The following table summarizes the expected spectroscopic data for 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, based on data from analogous compounds and spectroscopic principles.

| Property | Value |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 4.0 (q, 2H, N-CH₂), 2.2-2.3 (s, 6H, 2 x CH₃), 1.4 (t, 3H, CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 148 (C3/C5), 140 (C5/C3), 90 (C4), 42 (N-CH₂), 15 (CH₂-CH₃), 12-14 (2 x CH₃) |

| Mass Spectrometry (EI) | m/z (%): 202/204 ([M]⁺, isotopic pattern for Br), base peak likely [M-CH₃]⁺ or other fragments |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. It is recommended to acquire experimental data for unambiguous characterization.

Conclusion and Future Directions

This guide has provided a detailed examination of the electrophilic bromination of 1-ethyl-3,5-dimethyl-1H-pyrazole. The reaction proceeds through a well-understood SEAr mechanism, with high regioselectivity for the C4 position, driven by the electronic nature of the pyrazole ring and the activating effects of the alkyl substituents. The provided experimental protocol offers a reliable method for the synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, a valuable intermediate for further chemical exploration.

Future research in this area could focus on exploring a wider range of electrophiles to synthesize a diverse library of C4-functionalized pyrazoles. Additionally, kinetic studies and computational modeling could provide deeper insights into the reaction mechanism and the subtle electronic effects of different substituents on the pyrazole ring. The development of more sustainable and efficient bromination methods, such as those employing greener solvents or catalytic systems, also represents a valuable avenue for future investigation.

References

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyrazole Scaffold and the Importance of NMR Characterization

The pyrazole ring system is a cornerstone in modern drug discovery and development, featuring in a wide array of therapeutic agents due to its versatile chemical nature and ability to engage in various biological interactions. The specific substitution pattern of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, with its combination of alkyl and bromo substituents, presents an interesting case for structural elucidation by NMR.

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The precise chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed electronic and topological map of a molecule, allowing for the confirmation of identity, purity, and conformation. For drug development professionals, a thorough understanding of a compound's NMR signature is critical for regulatory submissions and for understanding its behavior in biological systems.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. These predictions are derived from the analysis of structurally similar compounds reported in the literature, including 4-bromo-3,5-dimethyl-1H-pyrazole and other N-ethylated pyrazoles.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| CH₃ (C3) | ~2.2 - 2.4 | Singlet | N/A | Based on the typical chemical shift of a methyl group at the C3 position of a pyrazole ring. |

| CH₃ (C5) | ~2.2 - 2.4 | Singlet | N/A | Similar to the C3-methyl, its chemical shift is influenced by the pyrazole ring's electronics. |

| N-CH₂-CH₃ | ~4.0 - 4.2 | Quartet | ~7.2 | The methylene protons are deshielded by the adjacent nitrogen atom. The quartet arises from coupling to the methyl protons. |

| N-CH₂-CH₃ | ~1.4 - 1.6 | Triplet | ~7.2 | The terminal methyl protons of the ethyl group, appearing as a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~148 - 150 | The chemical shift for C3 in pyrazoles is typically in this range, influenced by the adjacent nitrogen and methyl substituent. |

| C4 | ~95 - 98 | The bromine atom at C4 causes a significant upfield shift (shielding) of this carbon compared to an unsubstituted pyrazole. |

| C5 | ~138 - 140 | Similar to C3, this carbon's chemical shift is influenced by the adjacent nitrogen and methyl group. |

| N-C H₂-CH₃ | ~45 - 48 | The methylene carbon is directly attached to the nitrogen, resulting in a downfield shift. |

| N-CH₂-C H₃ | ~14 - 16 | The terminal methyl carbon of the ethyl group. |

| C H₃ (C3) | ~12 - 14 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |

| C H₃ (C5) | ~10 - 12 | Similar to the C3-methyl carbon. |

Scientific Rationale and Interpretation

The predicted chemical shifts are based on established principles of NMR spectroscopy and analysis of empirical data from analogous structures.

-

¹H NMR Analysis:

-

The two methyl groups at positions C3 and C5 are expected to be singlets due to the absence of adjacent protons. Their chemical shifts are anticipated to be in the range of δ 2.2-2.4 ppm, which is characteristic of methyl groups on a pyrazole ring.

-

The N-ethyl group will present as a classic A₂X₃ spin system. The methylene protons (CH₂) will be deshielded by the adjacent nitrogen atom, resulting in a quartet around δ 4.0-4.2 ppm. These protons will couple with the three protons of the adjacent methyl group.

-

The methyl protons (CH₃) of the ethyl group will appear as a triplet around δ 1.4-1.6 ppm, due to coupling with the two methylene protons.

-

-

¹³C NMR Analysis:

-

The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts. C3 and C5 are deshielded due to their proximity to the nitrogen atoms.

-

The most significant feature is the expected upfield shift of C4 due to the "heavy atom effect" of the bromine substituent. This is a well-documented phenomenon in ¹³C NMR.

-

The carbons of the N-ethyl group and the two methyl groups will appear in the aliphatic region of the spectrum, with their chemical shifts being standard for such groups in a heterocyclic environment.

-

Experimental Protocols for NMR Data Acquisition

For researchers aiming to acquire experimental data for 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, the following general protocol is recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis using the TMS signal.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and a conceptual workflow for NMR analysis.

Caption: Molecular structure of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive overview and a scientifically grounded prediction of the ¹H and ¹³C NMR spectral data for 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. By leveraging data from analogous compounds and applying fundamental NMR principles, we have constructed a detailed spectral interpretation that can guide researchers in their synthetic and analytical endeavors. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data, which is essential for the rigorous characterization of novel chemical entities in a research and drug development setting.

References

Due to the predictive nature of this guide for a specific, non-catalogued compound, direct literature references for its NMR data are not available. The predictions and protocols are based on general principles of NMR spectroscopy and data from structurally related compounds found in chemical databases and scientific literature. For foundational knowledge, the following types of resources are recommended:

- SciFinder-n, Reaxys, and PubChem databases for NMR data of substituted pyrazoles.

- Textbooks on NMR Spectroscopy: "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan. "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

- Review Articles on Pyrazole Chemistry: Scholarly articles detailing the synthesis and characterization of pyrazole derivatives, which often include detailed NMR assignments. These can be found in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Organic Letters.

FT-IR and mass spectrometry analysis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. For heterocyclic compounds like 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, a versatile synthon in medicinal chemistry, a precise analytical characterization is paramount. This guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to this specific pyrazole derivative. We move beyond rote procedural descriptions to delve into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the field-proven insights necessary for confident structural elucidation.

Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy

The Principle: Probing Molecular Bonds

FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[1][2] The underlying principle is that chemical bonds are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, causing the bonds to stretch or bend.[3] An FT-IR spectrometer measures this absorption, generating a spectrum that serves as a unique molecular "fingerprint." For a molecule like 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, FT-IR allows us to confirm the presence of the pyrazole core, the aliphatic side chains, and the carbon-bromine bond.

Experimental Protocol: A Self-Validating Workflow

The goal of any analytical protocol is reproducibility and accuracy. The following workflow is designed to acquire a high-quality FT-IR spectrum suitable for structural confirmation.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and has undergone its prerequisite system checks.

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be computationally subtracted from the sample spectrum.

-

Sample Application: Place a small, solid sample of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure optimal contact between the sample and the crystal surface.

-

Spectrum Acquisition:

-

Spectral Range: 4000–600 cm⁻¹

-

Resolution: 4 cm⁻¹ (A standard for routine analysis, balancing signal-to-noise with peak definition).

-

Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

-

-

Data Processing & Cleaning: After acquisition, process the spectrum by subtracting the background and cleaning the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[4] For 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, we anticipate several characteristic peaks based on its structure.

Table 1: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |

| 3000-2850 | C-H Stretch | Ethyl & Methyl groups | The presence of sp³ hybridized C-H bonds in the N-ethyl and C-methyl substituents will result in strong, sharp peaks in this region. |

| ~1635-1550 | C=N & C=C Stretch | Pyrazole Ring | The conjugated system of the pyrazole ring gives rise to characteristic stretching vibrations. These bands confirm the integrity of the heterocyclic core.[5] |

| ~1500-1400 | C-C Stretch | Aromatic Ring | These vibrations are also associated with the pyrazole ring structure.[5] |

| ~1470-1450 | CH₂ & CH₃ Bend | Aliphatic Groups | Asymmetrical and symmetrical bending (scissoring) vibrations of the methyl and methylene groups appear here, confirming the aliphatic substituents. |

| ~1220-1130 | C-N Stretch | Pyrazole Ring & Ethyl | Stretching vibrations of the carbon-nitrogen bonds within the ring and connecting the ethyl group are expected in this region. |

| Below 700 | C-Br Stretch | Bromo-substituent | The C-Br bond is heavy, resulting in a low-frequency vibration. A distinct peak in the fingerprint region confirms the bromination of the pyrazole ring. |

Part 2: Molecular Weight and Structural Analysis via Mass Spectrometry

The Principle: Ionization, Fragmentation, and Detection

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For a compound like ours, Electron Ionization (EI) is a robust method. In EI-MS, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[7] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass analyzer separates these ions based on their m/z, and a detector records their relative abundance, generating a mass spectrum.

A critical feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in two molecular ion peaks in the mass spectrum: M⁺ and (M+2)⁺, with roughly equal intensity, providing definitive evidence for the presence of a single bromine atom.[8]

Experimental Protocol: Achieving High-Resolution Mass Data

Step-by-Step Protocol for GC-MS Analysis:

-

System Preparation: The Gas Chromatograph-Mass Spectrometer (GC-MS) system is prepared. The GC oven temperature program is set to ensure proper separation and elution of the analyte.

-

Sample Preparation: Prepare a dilute solution of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port. The high temperature of the port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization and Fragmentation: As the pure compound elutes from the GC column, it enters the MS ion source.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (The standard energy that promotes reproducible fragmentation and allows for library matching).

-

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which scans a specified mass range (e.g., m/z 40-400) to separate the ions.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Fragmentation Analysis: Assembling the Molecular Puzzle

The fragmentation pattern provides a roadmap to the molecule's structure. For 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole (C₇H₁₁BrN₂), the analysis begins with identifying the molecular ion peaks.

-

Molecular Weight Calculation:

-

C₇H₁₁⁷⁹BrN₂ = (712.01) + (111.01) + 78.92 + (2*14.01) = 218.09 g/mol

-

C₇H₁₁⁸¹BrN₂ = (712.01) + (111.01) + 80.92 + (2*14.01) = 220.09 g/mol

-

We expect to see two molecular ion peaks at m/z 218 and m/z 220 . The fragmentation pathway often involves the loss of stable neutral fragments.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Plausible EI fragmentation pathways for the target compound.

Table 2: Predicted Key Fragments in the Mass Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Significance |

| 218 / 220 | [C₇H₁₁BrN₂]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight and the presence of one bromine atom. |

| 203 / 205 | [C₆H₈BrN₂]⁺ | •CH₃ | Loss of a methyl radical from one of the pyrazole ring positions. |

| 189 / 191 | [C₅H₈BrN₂]⁺ | •C₂H₅ | Loss of the ethyl radical from the N1 position. This is often a favorable fragmentation. |

| 122 | [C₇H₁₀N₂]⁺• | •Br | Loss of the bromine radical. The absence of the isotopic pattern in this fragment confirms the loss of Br. |

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a clear demonstration of the synergistic power of modern analytical techniques. FT-IR spectroscopy provides rapid and definitive confirmation of the molecule's constituent functional groups—the pyrazole ring and its aliphatic substituents. Concurrently, mass spectrometry delivers an exact molecular weight, confirms the presence and number of bromine atoms through its distinct isotopic signature, and offers deep structural insights via predictable fragmentation pathways. Together, these methods form a self-validating system, providing researchers and drug development professionals with the high-confidence data essential for advancing scientific discovery.

References

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Masterson, D. S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76937, 4-bromo-3,5-dimethyl-1H-pyrazole. [Link]

-

ResearchGate. (2020). Vibrational analysis of some pyrazole derivatives. [Link]

-

ChemHelpASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

- Clark, J. (2015). The Mass Spectrum of 1-bromopropane. CHEMSHEETS.co.uk. This is a general resource illustrating bromine's isotopic pattern. A direct URL is not available, but the principle is widely documented.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Michigan State University Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Single-crystal X-ray diffraction of substituted bromopyrazoles

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of Substituted Bromopyrazoles

Introduction: The Structural Imperative of Bromopyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their five-membered heterocyclic scaffold is a privileged structure found in numerous therapeutic agents, including anti-inflammatory, anti-cancer, and anti-psychotic drugs.[1] The strategic introduction of a bromine atom onto the pyrazole ring—a process known as bromination—is a powerful tool for modulating a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity.[2] Furthermore, the bromine atom can introduce specific, highly directional intermolecular interactions, profoundly influencing how the molecules pack together in the solid state.

Understanding this three-dimensional arrangement is not merely an academic exercise; it is fundamental to drug development and materials engineering. The precise solid-state architecture dictates critical properties like solubility, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose. It provides an unambiguous determination of the molecular structure at the atomic level, revealing bond lengths, bond angles, and the intricate web of non-covalent interactions that govern the crystal lattice.[3][4] This guide offers a comprehensive walkthrough of the SC-XRD workflow for substituted bromopyrazoles, from obtaining suitable crystals to interpreting the final structural model, grounded in the principles of scientific integrity and field-proven expertise.

Part 1: The Genesis of Analysis - Mastering Crystallization

The SC-XRD experiment begins not at the diffractometer, but in the crystallization dish. The adage "poor crystals yield poor, unpublishable results" is an immutable truth in crystallography.[5] Obtaining a high-quality single crystal is the most critical and often the most challenging step. Substituted bromopyrazoles, like many organic molecules, can exhibit polymorphism—the ability to exist in multiple crystal forms—making the process a blend of science and art.

Causality in Crystallization Method Selection

The goal of crystallization is to transition a solute from a supersaturated solution to a highly ordered solid state slowly and methodically. The choice of method is dictated by the compound's specific solubility profile and thermal stability.

-

Slow Solvent Evaporation: This is the simplest method, relying on the gradual increase in concentration as the solvent evaporates. It is most effective for compounds that are highly soluble in a volatile solvent. The key is to control the rate of evaporation; a loosely capped vial in a vibration-free environment is often sufficient.

-

Controlled Cooling: This technique is ideal for compounds that exhibit a steep solubility curve, i.e., high solubility in a given solvent at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] Slow, programmed cooling is crucial to prevent rapid precipitation, which leads to microcrystalline powder instead of single crystals.

-

Vapor Diffusion: This is a more delicate and controlled method, particularly useful for sparingly soluble materials or when only minute quantities of the compound are available. It involves dissolving the compound in a "good" solvent and placing this solution in a sealed chamber containing a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting slow crystal growth.

-

Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can yield exceptionally high-quality crystals, as demonstrated in the case of 4-iodo-1H-pyrazole.[7] This method avoids solvent-related issues like inclusion or polymorphism.

Experimental Protocol: Systematic Screening for Crystallization

A shotgun approach to crystallization is inefficient. A systematic screening process increases the probability of success.

-

Solubility Assessment: Determine the solubility of your bromopyrazole in a range of solvents with varying polarities (see Table 1). Aim to find solvents where the compound is sparingly soluble at room temperature.

-

Initial Screening: In small, clear vials, prepare near-saturated solutions of your compound in 4-6 promising solvents.

-

Method Application:

-

For each solvent, set up a slow evaporation experiment by covering the vials with parafilm and piercing it with 1-2 small holes.

-

If the compound shows increased solubility with heat, prepare saturated solutions at an elevated temperature and allow them to cool slowly to room temperature, followed by refrigeration.

-

Set up vapor diffusion experiments using miscible solvent/anti-solvent pairs (e.g., chloroform/hexane, methanol/diethyl ether).

-

-

Observation: Monitor the vials daily under a microscope without disturbing them. Document any crystal formation, noting the morphology (e.g., needles, plates, blocks).

-

Optimization: Once initial crystals are observed, refine the conditions (e.g., slow the evaporation rate, adjust the solvent/anti-solvent ratio) to improve crystal size and quality.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical variable. The following table provides a starting point for screening based on solvent polarity.

| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |

| n-Hexane | 0.1 | 69 | Anti-solvent, non-polar compounds |

| Toluene | 2.4 | 111 | Aromatic compounds |

| Diethyl Ether | 2.8 | 35 | Good solvent, volatile |

| Chloroform | 4.1 | 61 | Good general solvent |

| Ethyl Acetate | 4.4 | 77 | Good general solvent |

| Acetone | 5.1 | 56 | Polar compounds, volatile |

| Isopropanol | 3.9 | 82 | Cooling crystallization[6] |

| Ethanol | 4.3 | 78 | Cooling crystallization[6] |

| Methanol | 5.1 | 65 | Polar compounds |

| Water | 10.2 | 100 | Highly polar compounds, anti-solvent |

Table 1: Recommended solvents for initial crystallization screening of substituted bromopyrazoles.

Visualization: Crystallization Method Decision Workflow

A decision tree for selecting an appropriate crystallization method.

Part 2: The Experiment - From Crystal to Diffraction Pattern

With a suitable crystal in hand, the process moves to the diffractometer. The quality of the data collected is directly dependent on the quality of the crystal and the soundness of the experimental strategy.[5]

Crystal Selection and Mounting: A Protocol for Precision

A good crystal for SC-XRD should be a single, transparent entity, free of cracks or inclusions, when viewed under a polarizing microscope.[5] An ideal specimen should extinguish light uniformly every 90° of rotation.[5]

Protocol for Crystal Mounting:

-

Preparation: Place a clean microscope slide under a stereomicroscope. Add a small drop of inert cryoprotectant oil (e.g., Paratone-N).

-

Selection: Using a fine needle or probe, gently separate the chosen crystal from the mother liquor and transfer it into the oil drop. The oil prevents the loss of lattice solvent and protects the crystal from the atmosphere.

-

Mounting: Use a cryo-loop, slightly smaller than the crystal itself, to scoop the crystal from the oil. The crystal should adhere to the loop via surface tension.

-

Affixing: Attach the loop to a magnetic base on the diffractometer's goniometer head.

-

Cryo-cooling: Immediately begin the flow of cold nitrogen gas (typically 100-170 K) over the crystal.[7] This "flash cooling" vitrifies the surrounding oil and minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.

The Diffractometer and Data Collection Strategy

Modern diffractometers consist of an X-ray source, a goniometer for rotating the crystal, and a sensitive detector.[4][8]

-

X-ray Source: For bromopyrazoles, a Molybdenum (Mo) X-ray source (λ = 0.71073 Å) is generally preferred over a Copper (Cu) source.[7][9] Bromine is a relatively heavy atom that can significantly absorb the longer wavelength Cu radiation, leading to systematic errors. Mo radiation is more energetic and less readily absorbed, making it better suited for such compounds.[4]

-

Data Collection: The experiment involves rotating the crystal in the X-ray beam and collecting a series of diffraction images (frames). The strategy aims to measure a complete, redundant set of reflections.

-

Unit Cell Determination: A short pre-experiment is run to locate a few dozen strong reflections, which are used to determine the crystal's unit cell parameters and Bravais lattice.

-

Strategy Calculation: Software calculates an optimized strategy (a series of ω- and φ-scans) to cover the unique part of the diffraction space efficiently, ensuring high completeness and redundancy.

-

Data Integration: The full data set is collected over several hours. Each frame is processed to measure the intensity and position of every diffraction spot.

-

Data Presentation: Typical Data Collection Parameters

| Parameter | Typical Value/Setting | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Minimizes absorption effects from the bromine atom.[4][7] |

| Temperature | 100-170 K | Reduces atomic thermal motion, resulting in better data resolution.[7] |

| Detector Distance | 40-60 mm | Balances resolution and the ability to capture high-angle data. |

| Frame Width | 0.5 - 1.0° (ω-scan) | A compromise between scan time and sampling of reflection profiles. |

| Exposure Time | 5 - 60 s / frame | Dependent on crystal size, quality, and X-ray source brightness. |

| Data Redundancy | > 4 | High redundancy improves data statistics and helps in absorption correction. |

| Resolution (d_min) | ~ 0.7 - 0.8 Å | High resolution is typically achievable for well-diffracting small molecules. |

Table 2: Common data collection parameters for substituted bromopyrazoles on a modern diffractometer.

Visualization: The Data Acquisition Workflow

The sequential process from a mounted crystal to a raw dataset.

Part 3: The Path to a Model - Structure Solution and Refinement

The raw diffraction images are a reciprocal space representation of the crystal lattice. The next phase involves translating this data into a chemically sensible, three-dimensional atomic model.

Data Reduction and Structure Solution

-

Data Reduction: The first step is data reduction, where software like CrysAlisPro or DENZO-SCALEPACK integrates the intensities of all collected reflections, applies corrections (e.g., for Lorentz and polarization effects), and generates a reflection file.[10] A crucial step here is the absorption correction , which is particularly important for brominated compounds due to the high absorption coefficient of bromine.[7][9] Multi-scan methods, which use the redundancy in the data, are typically employed.

-

Structure Solution: This stage addresses the "phase problem" of crystallography. While we measure the intensities (amplitudes) of the diffracted waves, we lose the phase information. Structure solution methods aim to recover these phases. For bromopyrazoles, the presence of the bromine "heavy atom" is a significant advantage.

-

Intrinsic Phasing: Modern programs like SHELXT use a method called intrinsic phasing, which is extremely powerful and often solves the structure automatically, even for complex molecules.[7]

-

Patterson Method: A classical approach that uses a map calculated from the intensities without phase information. The vectors between heavy atoms (like Br-Br) produce strong peaks in this map, allowing their positions to be determined. Once the heavy atom is located, its calculated phases can be used to find the lighter atoms (C, N, H).

-

Structure Refinement: The Iterative Pursuit of Accuracy

Once an initial model is obtained, it must be refined against the experimental data. This is an iterative process of adjusting atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Protocol for a Standard Refinement Workflow (using Olex2/SHELXL):

-

Initial Refinement: Import the reflection file and the initial solution. Perform a few cycles of least-squares refinement using a program like SHELXL.[7]

-

Atom Assignment: Identify and correctly assign the atom types (C, N, Br). The electron density associated with bromine will be significantly higher than that of carbon or nitrogen.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for their thermal vibration in different directions.

-

Hydrogen Atom Placement: Add hydrogen atoms. They can often be located in the difference Fourier map (a map of residual electron density). More commonly, they are placed in calculated geometric positions and refined using a "riding model."[7]

-

Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.

-

Validation: Assess the quality of the final model using key metrics:

-

R1: The traditional R-factor, or residual factor, which measures the agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent for small molecules.

-

wR2: A weighted R-factor based on intensities. A value below 15% is generally considered good.

-